4-Nitroindolin-2-one
Overview
Description
4-Nitroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a nitro group at the fourth position of the indolin-2-one core.
Mechanism of Action
Target of Action
The primary target of 4-Nitroindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division.
Mode of Action
This compound interacts with its target, Topoisomerase IV, by inhibiting its function. This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . The compound also exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, and secondly, it follows the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting Topoisomerase IV. This results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins .
Pharmacokinetics
It is known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability.
Result of Action
The result of this compound’s action is the inhibition of DNA replication due to the disruption of Topoisomerase IV’s function. This leads to DNA damage and ultimately, cell death . The compound has shown potent activities against both aerobic and anaerobic bacteria .
Action Environment
The action of this compound is influenced by the presence or absence of oxygen. The compound is effective against anaerobic bacteria, where the nitro group is reduced in vivo to form reactive radicals that damage DNA and proteins . Unexpectedly, the compound also exhibits potent activities against aerobic bacteria, suggesting a different, yet undiscovered mode of action .
Biochemical Analysis
Biochemical Properties
4-Nitroindolin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with topoisomerase IV, an essential enzyme for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and ultimately bacterial cell death. Additionally, this compound exhibits redox activity, which contributes to its ability to generate reactive oxygen species that can damage cellular components .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it induces DNA damage by inhibiting topoisomerase IV and generating reactive oxygen species . This leads to the upregulation of bacteriophage-associated proteins, indicative of DNA damage response . In mammalian cells, this compound has shown potential antitumor activity by inhibiting protein-tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the decatenation of DNA during replication . Secondly, it undergoes reductive bioactivation, leading to the formation of reactive radicals that cause oxidative stress and damage to cellular components . This dual mechanism not only enhances its antibacterial activity but also reduces the likelihood of resistance development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antibacterial effects of this compound are observed within hours of treatment, with significant bacterial cell death occurring within 24 hours . Long-term studies in vivo have shown that repeated administration can lead to sustained antibacterial effects without significant resistance development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and damage to host tissues . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes enzymatic reduction, leading to the formation of reactive intermediates that interact with cellular metabolites . These interactions can alter metabolic flux and affect the levels of various metabolites. The compound also interacts with enzymes involved in oxidative stress response, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as bacterial cells or tumor tissues. The compound’s distribution is influenced by its redox properties, which can affect its accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments within cells through targeting signals and post-translational modifications . In bacterial cells, it localizes to the nucleoid region, where it interacts with topoisomerase IV . In mammalian cells, it can accumulate in the cytoplasm and nucleus, where it exerts its antitumor effects by inhibiting protein-tyrosine kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroindolin-2-one typically involves the nitration of indolin-2-one. One common method is the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The indolin-2-one core can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4-Aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives.
Oxidation: Oxidized forms of indolin-2-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties, particularly against drug-resistant bacteria.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Indolin-2-one: The parent compound without the nitro group.
5-Nitroindolin-2-one: A similar compound with the nitro group at the fifth position.
3-Nitroindolin-2-one: A similar compound with the nitro group at the third position.
Uniqueness: 4-Nitroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the fourth position enhances its reactivity and potential for various applications compared to other nitro-substituted indolin-2-one derivatives .
Properties
IUPAC Name |
4-nitro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQKWDTXBXIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616803 | |
Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-51-2 | |
Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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